molecular formula C12H13FN6O3 B14146796 2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol CAS No. 579442-96-9

2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol

Cat. No.: B14146796
CAS No.: 579442-96-9
M. Wt: 308.27 g/mol
InChI Key: OLZQPKFBLUSUMM-UHFFFAOYSA-N
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Description

2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol is a complex organic compound that features a pyrimidine ring substituted with amino, fluoroanilino, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoroanilino group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a probe for studying biological pathways.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: A simpler analogue with a single fluoro group.

    3-(3-amino-5-fluoroanilino)piperidine-2,6-dione: A related compound with a piperidine ring.

    6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline: A compound with similar functional groups but a different core structure.

Uniqueness

2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol is unique due to its combination of functional groups and the presence of the pyrimidine ring. This combination imparts specific chemical and biological properties that are not found in simpler analogues, making it a valuable compound for research and development.

Properties

CAS No.

579442-96-9

Molecular Formula

C12H13FN6O3

Molecular Weight

308.27 g/mol

IUPAC Name

2-[[6-amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C12H13FN6O3/c13-7-2-1-3-8(6-7)16-12-17-10(14)9(19(21)22)11(18-12)15-4-5-20/h1-3,6,20H,4-5H2,(H4,14,15,16,17,18)

InChI Key

OLZQPKFBLUSUMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])N

solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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